N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound with a complex structure that includes a cyano group, a difluoromethoxy group, and a methoxybenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or other cyanating agents under controlled conditions.
Introduction of the difluoromethoxy group: This step involves the reaction of the intermediate with difluoromethyl ether in the presence of a base such as potassium carbonate.
Methoxybenzamide formation: The final step involves the coupling of the intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under strong oxidizing conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylpropyl)-2-methylbutanamide
- N-(1-cyano-1-methylpropyl)-4-methoxybenzamide
Uniqueness
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(21-13(15)16)11(7-9)20-3/h5-7,13H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXURYEYOWEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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